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1,3-Difluoropropane

Cat. No.: B1362545
CAS No.: 462-39-5
M. Wt: 80.08 g/mol
InChI Key: OOLOYCGJRJFTPM-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Fluorinated Alkanes

The study of organofluorine chemistry, the field to which 1,3-difluoropropane belongs, began in the 19th century, predating the isolation of elemental fluorine itself. jst.go.jpnih.gov The first organofluorine compound, fluoromethane, was synthesized in the early 1800s. wikipedia.orgnumberanalytics.com This initial work laid the foundation for a field that would expand dramatically throughout the 20th century, driven by the quest for new materials with unique properties. numberanalytics.comnumberanalytics.com

The industrial phase of organofluorine chemistry commenced around 1929 with the discovery of nonflammable and nontoxic refrigerants like dichlorodifluoromethane (B179400) (Freon). numberanalytics.comugr.es This development, spurred by industrial demand, marked a significant acceleration in the synthesis and application of fluorinated alkanes. numberanalytics.comnumberanalytics.com Early pioneers like Frédéric Swarts were instrumental in developing methods for synthesizing these compounds. numberanalytics.com Over the decades, advancements in synthesis, including new fluorinating agents and techniques like electrochemical fluorination, have greatly expanded the variety and complexity of accessible fluorinated molecules. numberanalytics.comnumberanalytics.com These compounds, which feature the strongest single bond in organic chemistry (the carbon-fluorine bond), are now essential in numerous sectors, including materials science, pharmaceuticals, and electronics. jst.go.jpwikipedia.orgnumberanalytics.com

Significance of the 1,3-Difluoropropylene Motif in Organic Chemistry

The introduction of fluorine into organic molecules can profoundly influence their properties. The 1,3-difluoropropylene motif (–CHF–CH₂–CHF–), the core structure of this compound, is of particular interest in modern organic chemistry for its significant impact on molecular conformation. nih.govresearchgate.netacs.org This conformational control is critical because the three-dimensional shape of a molecule is closely linked to its function and properties, which is especially important in the design of bioactive compounds, catalysts, and advanced materials. nih.gov

Research has demonstrated that the 1,3-difluoropropylene motif strongly dictates the conformational profile of alkane chains. nih.govacs.orgsoton.ac.uk This effect is dependent on the polarity of the surrounding medium and becomes more pronounced as the alkyl chain is extended. nih.govacs.org The strategic placement of 1,3-difluoro groups allows chemists to influence molecular shape, a valuable tool for optimizing molecular properties. researchgate.net The electronegativity of the fluorine atoms and the resulting dipole-dipole interactions and hyperconjugative effects are key to this conformational influence. researchgate.netmdpi.com This motif is now recognized as a sophisticated tool for building complex molecular architectures with specific, predictable geometries. acs.orgnih.gov

Scope and Objectives of the Research Outline

This article focuses specifically on this compound as a fundamental example of a molecule containing the 1,3-difluoropropylene motif. The objective is to present a detailed and scientifically accurate overview based on contemporary research findings. While extensive research exists on the conformational analysis of the 1,3-difluoropropylene motif in longer alkyl chains, detailed studies often use this compound as the foundational model. acs.orgsoton.ac.uk

The subsequent sections will delve into detailed research findings concerning this compound, including its conformational profile as determined by computational and experimental methods. By concentrating solely on this compound, this analysis aims to provide a clear illustration of the chemical principles and research methodologies applied to fluorinated alkanes.

Research Findings on this compound

Table 1: Conformational Profile of this compound

ConformerDihedral Angles (FC-CC)Relative Energy (kJ/mol) in VacuumPopulation (%) in VacuumDipole Moment (D) in Vacuum
gg(l)like0.0079.83.0
ag/ga-4.3919.82.1
aa-12.010.40.0
gg(u)unlike13.930.00.4
Data sourced from computational analysis at the M05-2X/6-311+G* level. nih.gov The population percentages are the sum of degenerate conformer populations.*

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6F2 B1362545 1,3-Difluoropropane CAS No. 462-39-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-difluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F2/c4-2-1-3-5/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLOYCGJRJFTPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CF)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196762
Record name Propane, 1,3-difluoro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462-39-5
Record name Propane, 1,3-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Synthesis Methodologies for 1,3 Difluoropropane and Its Derivatives

Chemo- and Regioselective Fluorination Strategies

Achieving chemo- and regioselectivity is paramount in the synthesis of complex organic molecules. In the context of 1,3-difluorination, this involves the selective fluorination of specific positions within a molecule, even in the presence of other reactive sites.

Hypervalent iodine reagents have emerged as powerful tools in modern synthetic chemistry, offering mild and selective methods for various transformations, including fluorination. arkat-usa.orgresearchgate.net These reagents can be used stoichiometrically or catalytically and often work in conjunction with a fluoride (B91410) source, such as hydrogen fluoride-pyridine (HF·Py or Olah's reagent). colab.wsthieme-connect.com

One notable strategy involves the fluorinative ring-opening of cyclopropane (B1198618) derivatives. rsc.orgnih.govrsc.org For instance, the reaction of 1,1-disubstituted cyclopropanes with a hypervalent iodine reagent can lead to 1,3-difluorinated products with high chemo- and regioselectivity. rsc.orgnih.gov The process is believed to proceed through the electrophilic ring-opening of the cyclopropane ring. rsc.orgnih.govresearchgate.net This method provides a valuable route to acyclic 1,3-difluorinated compounds, which can be challenging to access through other means. colab.ws Furthermore, hypervalent iodine(I/III) catalysis, using an aryl iodide catalyst and a terminal oxidant like m-chloroperbenzoic acid (mCPBA), has been successfully applied to the 1,3-oxidation of cyclopropanes, including difluorination. nih.gov

Recent research has also demonstrated the hypervalent iodine-mediated 1,3-difluorination of homoallylic (aryl) ethers. colab.wsnih.gov This transformation proceeds through a distinctive mechanism involving the regioselective addition of fluoride to open a transiently formed oxonium intermediate, resulting in an alkyl chain rearrangement. colab.wsnih.gov

Electrophilic fluorination is a direct approach to introduce fluorine by reacting a nucleophilic carbon center with an electrophilic fluorine source ("F+"). wikipedia.org A variety of N-F reagents have been developed for this purpose, with their reactivity tuned by the electronic nature of the nitrogen substituents. wikipedia.org

Commonly used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). wikipedia.orgbrynmawr.edunumberanalytics.com NFSI is considered a mild and selective reagent, while Selectfluor is known for its high reactivity. brynmawr.edunumberanalytics.comorganic-chemistry.org These reagents have been successfully employed for the fluorination of a wide range of substrates, including 1,3-dicarbonyl compounds, to produce mono- or difluorinated products. lookchem.comcas.cnorganic-chemistry.org The selectivity between mono- and difluorination can often be controlled by adjusting the stoichiometry of the fluorinating agent. lookchem.comorganic-chemistry.org

The fluorination of 1,3-dicarbonyl compounds using these reagents can sometimes be performed in aqueous media without the need for a catalyst or base, highlighting the practical convenience of this method. lookchem.comorganic-chemistry.org However, for less reactive substrates, the addition of a base may be necessary to facilitate difluorination. cas.cn

ReagentSubstrate TypeKey Features
NFSI 1,3-Dicarbonyls, EnolatesMild, selective fluorinating agent. wikipedia.orgbrynmawr.eduorganic-chemistry.org
Selectfluor 1,3-Dicarbonyls, Alkenes, ArenesHighly reactive and versatile. brynmawr.edunumberanalytics.comorganic-chemistry.org

A specialized and effective method for synthesizing derivatives of 1,3-difluoropropane involves the ring-opening 1,3-difluorination of benzylidenecyclopropanes (BCPs). colab.wsthieme-connect.com This reaction utilizes an electron-poor hypervalent iodine reagent, which can be generated in situ from an aryl iodide (like o-nitroiodobenzene) and an oxidant (like mCPBA), in the presence of a fluoride source such as HF·Py. colab.wsthieme-connect.com

This protocol is characterized by its mild reaction conditions and good tolerance for various functional groups, affording moderate to good yields of the desired 1,3-difluorinated products. colab.wsthieme-connect.com The reaction demonstrates significant synthetic utility, as the resulting products, which contain both an olefin and an allylic fluoride, can be further transformed into more complex molecules. thieme-connect.com A Hammett study has indicated that the reaction's efficiency is sensitive to the electronic nature of substituents on the aryl groups of the BCP. colab.wsresearchgate.net

Electrophilic Fluorination with Specific Reagents

Stereoselective and Diastereoselective Synthetic Routes

The introduction of multiple stereocenters during the formation of 1,3-difluorinated structures presents a significant synthetic challenge. Developing methods that control the stereochemical outcome is crucial for accessing specific stereoisomers, which is often a requirement for biologically active compounds.

In substrate-controlled diastereoselective fluorination, the existing stereochemistry within the starting material directs the stereochemical outcome of the fluorination reaction. This approach has been successfully applied to the synthesis of complex 1,3-difluorinated molecules.

A notable example is the diastereoselective synthesis of 1,3-difluoro-2-azides, which contain three contiguous stereocenters. chinesechemsoc.orgchinesechemsoc.org This transformation is achieved through a hypervalent iodine-mediated migratory 1,3-difluorination of allylic azides using Olah's reagent. chinesechemsoc.orgchinesechemsoc.org Computational studies suggest that the high diastereoselectivity arises from the coordination of the azide (B81097) group with the iodine(III) species. chinesechemsoc.orgchinesechemsoc.org This represents a pioneering example of substrate-controlled diastereoselective fluorination within the hypervalent iodine/HF system. chinesechemsoc.orgchinesechemsoc.org The resulting 1,3-difluoro-2-azide products are valuable building blocks for further synthetic manipulations. chinesechemsoc.org

Asymmetric catalysis offers a powerful strategy to achieve enantioselective fluorinations, where a chiral catalyst directs the formation of one enantiomer over the other. While the field of asymmetric 1,3-difluorination is still developing, related asymmetric fluorination reactions highlight the potential of this approach.

Chiral aryl iodide catalysts have been effectively used in the enantioselective fluorination of various alkene substrates. nih.govnih.gov For instance, the catalyst-controlled difluorination of chiral allylic sulfonamides has been shown to produce highly enantioenriched 1,3-difluoro-2-amines with three contiguous stereocenters. nih.gov In these reactions, either diastereomer of the product can be accessed with high selectivity simply by choosing the appropriate enantiomer of the chiral catalyst. nih.gov This methodology underscores the power of asymmetric catalysis in overcoming the inherent facial bias of a chiral substrate. nih.gov

Furthermore, chiral resorcinol-based hypervalent iodine catalysts have proven effective in a range of asymmetric alkene difunctionalization reactions, including migratory geminal difluorination of β-substituted styrenes to create products with difluoromethylated tertiary or quaternary stereocenters. nih.gov The development of such catalytic systems is a crucial step toward general and efficient methods for the asymmetric synthesis of this compound derivatives.

Substrate-Controlled Diastereoselective Fluorination

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of fluorinated molecules is essential for reducing the environmental impact of chemical manufacturing. um-palembang.ac.id Traditional fluorination methods often involve hazardous reagents, harsh reaction conditions, and the generation of significant chemical waste. numberanalytics.com In contrast, green approaches aim to design safer, more efficient, and environmentally conscious synthetic pathways. For the synthesis of this compound, this involves a focus on maximizing the incorporation of atoms from reactants into the final product and replacing toxic chemicals with sustainable alternatives. um-palembang.ac.idjk-sci.com

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. ibchem.comjocpr.com Reactions with high atom economy are inherently less wasteful. um-palembang.ac.id In the context of synthesizing this compound, maximizing atom economy involves prioritizing reaction types like addition and catalytic reactions over substitution and elimination reactions, which generate stoichiometric byproducts. jk-sci.com

For instance, a traditional route to an alkyl fluoride might involve a substitution reaction, such as the Finkelstein reaction, where a leaving group (e.g., bromine) is replaced by fluoride. organic-chemistry.org While effective, this process generates a salt byproduct, thus lowering the atom economy.

A more atom-economical approach to synthesizing this compound could be the direct hydrofluorination of an unsaturated precursor like 3-fluoro-1-propene or 1-fluorocyclopropane. The addition of hydrogen fluoride (HF) across a double bond or the ring-opening of a cyclopropane incorporates all atoms from the reactants into the final product, theoretically achieving 100% atom economy.

Table 1: Comparison of Theoretical Atom Economy for this compound Synthesis Routes

Reaction TypeReactantsDesired ProductByproductsTheoretical Atom Economy (%)
Substitution 1,3-Dibromopropane + 2 KFThis compound2 KBr33.1%
Addition 3-Fluoro-1-propene + HFThis compoundNone100%

This table illustrates the theoretical advantage of addition reactions over substitution reactions in terms of atom economy. The calculation is based on the formula: (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100. ibchem.com

The development of catalytic processes is another key strategy for maximizing atom economy. jk-sci.com Catalytic hydrofluorination, for example, can facilitate the addition of HF to alkenes under milder conditions and with greater selectivity, avoiding the need for stoichiometric activating agents. google.com

The choice of reagents and solvents is critical to the environmental footprint of a synthetic process. Traditional fluorination often relies on highly toxic and corrosive reagents like fluorine gas (F₂) or sulfur tetrafluoride (SF₄), and polar aprotic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), which are known to be toxic and difficult to dispose of. wpmucdn.comacsgcipr.org Green fluorine chemistry seeks to replace these with safer and more sustainable alternatives.

Sustainable Fluorinating Agents: The development of safer, solid fluorinating agents has been a significant advance. Reagents like Selectfluor (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are crystalline, stable, and easier to handle than gaseous reagents. alfa-chemistry.comnumberanalytics.com While these are often used in electrophilic fluorinations and may not be directly applicable to all routes for this compound, they represent a move towards inherently safer chemistry. For nucleophilic fluorination, the use of simple metal fluorides like potassium fluoride (KF) is often preferred for its low cost, though its low solubility can be a challenge. numberanalytics.com

Sustainable Solvents: Solvents constitute a major portion of the waste generated in chemical processes. wpmucdn.com Research into green solvents for fluorination has identified several promising alternatives to traditional polar aprotic solvents.

Ionic Liquids (ILs): Ionic liquids are salts that are liquid at low temperatures (<100 °C). researchgate.net They have negligible vapor pressure, high thermal stability, and can dissolve a wide range of organic and inorganic compounds, including metal fluorides. researchgate.netmdpi.com Their unique properties can enhance the rate and selectivity of fluorination reactions. organic-chemistry.orgnih.gov For example, certain ionic liquids can act as both the solvent and a promoter for nucleophilic fluorination. researchgate.netmdpi.com

Green Solvents from Biomass: Solvents derived from renewable biomass are gaining traction. Dihydrolevoglucosenone (Cyrene™), and γ-valerolactone (GVL) have been investigated as green alternatives for fluorination reactions. wpmucdn.comlincoln.ac.uk Studies have shown that GVL, in particular, can be an effective medium for nucleophilic fluorination, offering good yields and easier product purification compared to traditional solvents. lincoln.ac.uk

Solvent-Free Reactions: Performing reactions without a solvent (neat) or using mechanochemical methods like ball milling represents an ideal green chemistry scenario, as it completely eliminates solvent waste. researchgate.netrsc.org Mechanochemical fluorination using a solid fluoride source like KF has been shown to be efficient for certain reactions. rsc.org

Biocatalysis: Enzymes offer a highly selective and environmentally benign approach to catalysis. acs.org The field of biocatalytic fluorination is emerging, with enzymes being engineered to catalyze the formation of C-F bonds. numberanalytics.comnih.gov While the direct enzymatic synthesis of this compound has not been extensively reported, biocatalysis has been used to create chiral fluorinated building blocks, demonstrating the potential for developing enzymatic routes to complex fluorinated molecules under mild, aqueous conditions. nih.govacs.org

Table 2: Performance of Selected Sustainable Solvents in Nucleophilic Fluorination Reactions

SolventSubstrate TypeFluorinating AgentTemperature (°C)Yield (%)Reference
[bmim][BF₄] (Ionic Liquid)Alkyl MesylateCsF80>99 organic-chemistry.org
γ-Valerolactone (GVL)Activated Aryl HalideKF150~70-80 wpmucdn.comlincoln.ac.uk
Cyrene™Activated Aryl HalideKF100Minimal Conversion wpmucdn.comlincoln.ac.uk
No Solvent (Ball Milling)Activated Aryl HalideKF / Quaternary SaltAmbient>90 rsc.org

This table summarizes findings from various studies on fluorination reactions in sustainable solvents. The specific substrates and conditions vary across the studies, but the data indicate the viability of these green alternatives.

By embracing these green chemistry principles, the synthesis of this compound and its derivatives can be shifted towards more sustainable and economically viable manufacturing processes that minimize environmental impact.

Iii. Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for investigating the conformational preferences of 1,3-difluoropropane in solution. By analyzing various NMR parameters, researchers can deduce the relative populations of its stable conformers.

1H NMR Analysis of Conformational Profiles and J-Couplings

Proton (1H) NMR spectroscopy allows for the detailed analysis of the conformational profile of this compound through the measurement of vicinal coupling constants (³J). The Karplus equation establishes a relationship between these J-couplings and the dihedral angles between coupled nuclei, providing insight into the geometry of the molecule. nih.gov For this compound, the analysis of ³JHH and ³JHF couplings is particularly informative. By correlating the experimentally observed J-couplings with those calculated for different conformations, the populations of these conformers can be determined. acs.org This approach has confirmed that the conformational profile is significantly influenced by the polarity of the medium. nih.govacs.org

19F NMR Analysis of Chemical Shifts and Conformational States

Fluorine-19 (¹⁹F) NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atoms. alfa-chemistry.comnih.gov In this compound, the ¹⁹F chemical shifts are influenced by the conformational state of the molecule. researchgate.net Due to the symmetry in this compound, the two fluorine nuclei have identical chemical shifts. However, they exhibit different J-couplings to neighboring protons, leading to complex, non-first-order spectra. nih.govacs.org These complex multiplets arise from the interference between various homonuclear and heteronuclear J-couplings. acs.org The analysis of these spectra provides valuable data on the conformational preferences and the electronic environment of the fluorine atoms within the different conformers. acs.orgresearchgate.net

Polynomial Complexity Scaling Simulation Algorithms for J-Coupling Extraction

A significant challenge in the NMR analysis of symmetric molecules like this compound is the extraction of accurate J-coupling values from complex, second-order spectra. nih.govacs.org For spin systems with more than a few coupled nuclei, traditional quantum mechanical simulations become computationally prohibitive due to the exponential scaling of the spin Hamiltonian matrix dimensions. acs.org To overcome this, polynomial complexity scaling simulation algorithms have been employed. nih.govacs.orgresearchgate.net These advanced computational methods make it feasible to simulate the NMR spectra of larger spin systems, such as those found in derivatives of this compound, enabling the accurate extraction of J-couplings from the experimental spectra. nih.govacs.orgsoton.ac.uk

Quantitative NMR for Conformational Population Analysis

Quantitative NMR analysis is essential for determining the relative populations of the different conformers of this compound. nih.govacs.org By combining the J-coupling data obtained from spectral simulations with theoretical calculations of conformational energies, a quantitative picture of the conformational equilibrium can be established. acs.org A methodology that avoids the non-linear Karplus equation involves selecting specific three-bond H-C-C-H and H-C-C-F systems. nih.gov The population sum of conformers where these systems are in an antiperiplanar (app) arrangement is calculated (%app). nih.gov A high correlation between the %app values and the corresponding ³J-couplings confirms the accuracy of the calculated conformer populations. acs.org For this compound, it is estimated that at ambient temperature, the population consists of approximately 64% of the C₂ (gauche-gauche) form and 34% of the C₁ (trans-gauche) form. nih.gov

Rotational Spectroscopy and Microwave Spectroscopy

Rotational and microwave spectroscopy provide highly precise data on the gas-phase structures of molecules, making them ideal for the structural elucidation of the different conformers of this compound.

Precise Structural Determination of Conformers

Microwave spectroscopy has been successfully used to characterize the rotational spectra of the stable conformers of this compound. dntb.gov.uanih.govaip.org By analyzing the rotational constants derived from these spectra, the precise geometric structure of each conformer can be determined. dntb.gov.uanih.govaip.org For this compound, two primary conformers, the gauche-gauche (gg) and gauche-trans (gt), have been identified and structurally characterized. sci-hub.se The determination of rotational constants for various isotopologues, such as those containing ¹³C, allows for an even more precise structural determination through the calculation of substitution (rₛ) and effective (r₀) structures. dntb.gov.uanih.govsci-hub.senih.gov These experimental structures can then be compared with those predicted by ab initio quantum chemical calculations. nih.govsci-hub.se

The following tables summarize the experimental spectroscopic parameters and structural details for the gg and gt conformers of this compound as determined by microwave spectroscopy. sci-hub.se

Table 1: Experimental Spectroscopic Parameters of this compound Conformers Data sourced from Lu et al. (2019) sci-hub.se

ConformerParameterParent¹³C₁¹³C₂
gg A (MHz)6828.6146(12)6828.379(12)6690.490(12)
B (MHz)3907.5186(11)3858.913(11)3907.245(11)
C (MHz)2963.5359(11)2933.203(11)2940.676(11)
gt A (MHz)10077.5891(16)9857.037(12)10076.811(12)
B (MHz)2736.3150(12)2735.636(12)2691.564(12)
C (MHz)2390.6698(12)2383.155(12)2361.649(12)

Table 2: Experimental and Theoretical Structural Parameters of this compound Conformers Data sourced from Lu et al. (2019) sci-hub.se

ConformerParameterr₀ (Experimental)rₑ (Theoretical)
gg r(C₁–F) (Å)1.392(1)1.390
r(C₁–C₂) (Å)1.527(1)1.528
∠(F–C₁–C₂) (°)110.6(1)110.7
∠(C₁–C₂–C₃) (°)111.9(1)111.8
τ(F–C₁–C₂–C₃) (°)67.8(2)67.9
gt r(C₁–F) (Å)1.391(1)1.389
r(C₁–C₂) (Å)1.528(1)1.528
∠(F–C₁–C₂) (°)110.8(1)110.8
∠(C₁–C₂–C₃) (°)112.5(1)112.4
τ(F–C₁–C₂–C₃) (°)64.9(2)65.0

Analysis of ¹³C Isotopologues for Skeletal Structure

Microwave spectroscopy is a powerful tool for obtaining highly accurate molecular structures. This technique measures the transition frequencies between rotational energy levels, which are dependent on the molecule's moments of inertia. By studying isotopic variants of a molecule, the positions of specific atoms can be precisely determined using Kraitchman's equations.

In the case of this compound (DFP), Fourier transform microwave spectroscopy has been employed to investigate its rotational spectrum. nist.govsci-hub.seaip.org Research has focused on the two most stable conformers, the gauche-gauche (gg) and gauche-trans (gt) forms. nist.govsci-hub.se To unambiguously determine the carbon backbone structure, the rotational spectra of all three unique monosubstituted ¹³C isotopologues were measured in their natural abundance. nist.govsci-hub.sedntb.gov.uanih.gov

The substitution of a ¹²C atom with a heavier ¹³C atom induces small but measurable shifts in the rotational constants. nist.gov By analyzing these shifts, the coordinates of each carbon atom within the principal axis system of the molecule were calculated, providing a definitive determination of the C-C-C bond angle and C-C bond lengths for each conformer. sci-hub.se This isotopic substitution method provides a robust experimental framework for the skeletal structure, which is crucial for validating theoretical models. sci-hub.sedntb.gov.ua The experimental rotational constants for the parent and ¹³C isotopologues of the gg and gt conformers are presented below.

Table 1: Experimental Spectroscopic Parameters for the gg and gt Conformers of this compound and their ¹³C Isotopologues

Conformer Isotopologue A (MHz) B (MHz) C (MHz)
gg Parent 7111.9634(11) 3217.7843(6) 2589.6105(6)
¹³C₁ 7096.353(15) 3192.418(11) 2577.854(11)
¹³C₂ 7111.439(12) 3128.841(8) 2544.755(8)
gt Parent 10300.7081(13) 2275.9868(4) 2056.7797(4)
¹³C₁ 10291.604(12) 2253.906(8) 2041.516(8)
¹³C₂ 10006.911(16) 2275.877(11) 2056.289(11)
¹³C₃ 10291.551(15) 2253.904(10) 2041.514(10)

Data sourced from Lu, T. et al. (2019). sci-hub.se Note: ¹³C₁ and ¹³C₃ are equivalent in the gg conformer due to C₂ symmetry.

Infrared (IR) and Raman Spectroscopy for Vibrational Assignments

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides fundamental information about the bonding and dynamics within a molecule. These methods probe the quantized vibrational energy levels, with each vibrational mode corresponding to a specific molecular motion, such as stretching, bending, or twisting.

The vibrational spectrum of this compound has been extensively studied to identify and assign the fundamental vibrations for its various conformers. nih.gov To distinguish the spectra of the different conformers, researchers have recorded IR spectra of the compound in the gas phase, as a liquid, as an amorphous solid, and isolated in a krypton solution at variable temperatures. nih.gov The Raman spectrum of the liquid has also been recorded. nih.gov

By comparing the spectra of the fluid phases with that of the crystalline solid, where only the most stable conformer is present, a definitive vibrational assignment can be made. nih.gov For this compound, the gauche-gauche (gg or C₂) conformer is the most stable form and is the only one present in the solid state. nih.gov Therefore, the bands that disappear from the spectrum upon crystallization can be assigned to higher-energy conformers, primarily the gauche-trans (gt or C₁) form. nih.gov This methodology has allowed for a complete vibrational assignment for the C₂ conformer and the identification of many fundamental bands for the C₁ conformer. nih.gov

Table 2: Selected Vibrational Assignments for the C₂ (gg) and C₁ (gt) Conformers of this compound (cm⁻¹)

Assignment C₂ (gg) Conformer C₁ (gt) Conformer
CH₂ Stretch 2984 (IR) 2990 (IR)
CH₂ Scissor 1475 (IR) 1470 (IR)
CH₂ Wag 1362 (IR) 1373 (IR)
CH₂ Twist 1262 (IR) 1289 (IR)
C-F Stretch 1051 (IR), 1048 (Raman) 1073 (IR), 1068 (Raman)
C-C Stretch 1029 (Raman) 1005 (Raman)
CFH Rock 841 (IR) 857 (IR)
CCC Deform 436 (Raman) 443 (Raman)

Data sourced from Durig, J. R. et al. (2004). nih.gov

Integration of Spectroscopic Data with Computational Chemistry for Structural Validation

The validation of molecular structures derived from experimental spectroscopy is greatly enhanced by the integration of computational chemistry. sci-hub.senih.gov Quantum mechanical methods, such as ab initio and Density Functional Theory (DFT), provide a theoretical framework for predicting molecular structures, energies, and spectroscopic properties from first principles. sci-hub.senih.gov The synergy between calculated and experimental data offers a powerful approach to structural elucidation.

For this compound, computational studies have been indispensable. Geometry optimizations and energy calculations have been performed using various levels of theory, including Møller-Plesset perturbation theory (MP2) and DFT methods like B3LYP, with different basis sets. sci-hub.senih.gov These calculations predict the equilibrium geometries and relative stabilities of the possible conformers. nih.gov Studies have confirmed that this compound has four stable conformers, with the gg (C₂) form being the lowest in energy, followed by the gt (C₁), tt (C₂ᵥ), and gg' (Cₛ) forms. nih.gov

The utility of these calculations extends to direct comparison with spectroscopic results:

Rotational Spectroscopy: Theoretical calculations provide predicted rotational constants for each conformer. sci-hub.se These values were crucial in guiding the initial search and assignment of the complex experimental microwave spectra, confirming the presence of the gg and gt conformers. sci-hub.seaip.orgnih.gov The close agreement between the experimental rotational constants and those calculated at the MP2/6-311++G(d,p) level provides strong evidence for the accuracy of the determined structures. sci-hub.se

Vibrational Spectroscopy: Ab initio and DFT calculations can predict vibrational frequencies and intensities for each conformer. nih.gov These calculated harmonic force fields and frequencies are essential for making reliable vibrational assignments in the experimental IR and Raman spectra. nih.gov For instance, the assignments for the C₂ and C₁ conformers of this compound were proposed based on the force constants, relative intensities, and band contours predicted from the calculated equilibrium geometries. nih.gov

This integration of experimental data with computational predictions provides a rigorous validation of the structural and conformational properties of this compound, ensuring a consistent and accurate molecular model.

Iv. Theoretical and Computational Chemistry of 1,3 Difluoropropane

Ab Initio and Density Functional Theory (DFT) Calculations of Conformational Landscapes

Ab initio and Density Functional Theory (DFT) are powerful computational tools used to map the potential energy surface of molecules and identify stable conformers. For 1,3-difluoropropane, these calculations have been crucial in understanding its conformational profile, which is determined by the rotation around the two C-C bonds. nih.gov The four key staggered conformations are designated as GG, AG, AA, and GG', based on the gauche (G, ~60°) or antiperiplanar (A, 180°) nature of the F-C-C-C dihedral angles. acs.org

In the gas phase, computational studies consistently show that the conformational profile of this compound is dominated by the gauche-gauche (GG) conformer. nih.gov Various levels of theory, including M05-2X/6-311+G** and MP2/6-31G**, have confirmed the conformational energy order to be GG < AG < AA < GG'. acs.orgresearchgate.netresearchgate.net The GG designation can be further divided into gg(l), where the two dihedral angles have "like" signs, and gg(u), where they are "unlike". nih.govacs.org In a vacuum, the gg(l) conformation is strongly favored, while the gauche-antiperiplanar (ga/ag) conformations are present as minor components. nih.gov The gg(u) and anti-anti (aa) conformations are significantly destabilized in the gas phase. nih.gov This ordering challenges earlier experimental interpretations. acs.org

Table 1: Calculated Conformational Profile of this compound in Vacuum

This table presents data from calculations performed at the M05-2X/6-311+G* level. nih.gov*

ConformerRelative Energy (kJ/mol)Population (%)Dipole Moment (Debye)
gg(l)0.084.42.5
ga/ag4.315.62.5
aa11.4<0.10.0
gg(u)12.0<0.13.6
Data sourced from multiple computational analyses. nih.govacs.org

The conformational preferences of this compound are highly dependent on the polarity of the surrounding medium. researchgate.netacs.org When moving from the gas phase to polar solvents, continuum solvation models show that while the gg(l) conformation remains the most stable, the relative destabilization of other conformers decreases. nih.govacs.org This is particularly evident for the gg(u) conformer, which possesses a high dipole moment. acs.org The destabilization energy of two parallel C-F bonds, estimated at around 12 kJ/mol in the gas phase, is significantly reduced in solvents; it is halved in chloroform (B151607) and is only 3 kJ/mol in water. acs.org This leads to a notable increase in the population of the gg(u) conformer in aqueous solutions, primarily at the expense of the dominant gg(l) conformer. acs.org The population of the ag/ga conformer also increases in water compared to the gas phase. nih.gov

Table 2: Solvent Effects on Conformer Population of this compound

This table illustrates the shift in conformer populations in different media based on DFT calculations. acs.org

ConformerPopulation in Vacuum (%)Population in Chloroform (%)Population in Water (%)
gg(l)84.474.366.8
ga/ag15.617.615.0
aa<0.10.41.1
gg(u)<0.17.717.1
Data derived from computational studies using continuum solvation models. nih.govacs.org

Detailed computational analysis reveals the distinct characteristics of the major conformers of this compound.

GG Conformers : There are two types of gauche-gauche conformers. The most stable is gg(l), where the F-C-C-C dihedral angles have the same sign (e.g., both are +60°). nih.govacs.org The other is the gg(u) or GG' conformer, where the dihedrals have opposite signs (e.g., +60° and -60°). acs.orgacs.org In the gas phase, the gg(l) form is the global energy minimum, while the gg(u) form is highly destabilized due to strong unfavorable dipole-dipole interactions between the nearly parallel C-F bonds. researchgate.netacs.org

Solvent Effects on Conformational Preferences and Population Distribution

Molecular Mechanics and Quantum Chemical Calculations

Molecular mechanics and quantum chemical calculations provide a deeper understanding of the electronic and steric factors that underlie the observed conformational preferences.

Beyond electrostatic effects, hyperconjugation plays a crucial role in stabilizing certain conformations of this compound. acs.org Hyperconjugation is a stabilizing interaction involving the delocalization of sigma-electrons from a C-H bond into an adjacent empty or partially filled antibonding orbital (σ). byjus.com In this compound, the key interaction is σC–H → σC–F. acs.org The exceptional stability of the gg(l) conformation is partly due to it being the only conformation where two such stabilizing hyperconjugative interactions can occur simultaneously, involving different C-H bond donors. nih.gov This combination of minimized dipole repulsion and maximized hyperconjugative stabilization firmly establishes the gg(l) conformer as the ground state for this compound in the gas phase. nih.gov

Role of Dipole-Dipole Interactions in Conformational Energy Preference

Non-Covalent Interactions within this compound Systems

The study of non-covalent interactions is crucial for understanding the structure and reactivity of molecular systems. In the context of this compound, these interactions are particularly significant when it forms complexes with other molecules, such as water. sci-hub.senih.gov Computational chemistry provides powerful tools to analyze these weak forces.

Weak hydrogen bonds (WHBs), including O–H···F and C–H···O interactions, play a vital role in various fields like biological and atmospheric chemistry. sci-hub.se Halocarbons like this compound can act as both weak proton donors and acceptors. sci-hub.se

In a notable study combining Fourier transform microwave spectroscopy with quantum chemical calculations, the 1:1 complex of this compound and water was analyzed. sci-hub.senih.gov The most stable observed isomer of this complex is stabilized by a network of three weak hydrogen bonds. In this arrangement, the water molecule acts as a proton donor, forming a single O–H···F bond with one of the fluorine atoms of this compound. Simultaneously, the water molecule serves as a proton acceptor, engaging in two C–H···O hydrogen bonds with the propane (B168953) backbone. sci-hub.senih.govaip.org

The geometric parameters of these weak hydrogen bonds were evaluated from the determined structure of the complex. sci-hub.senih.govaip.org

Table 1: Weak Hydrogen Bond Parameters in the this compound-Water Complex

Interactionr (Å)∠ (°)
O–H···F2.083167.9
C1–H···O2.678121.9
C3–H···O2.508134.6

This table presents the bond lengths (r) and angles (∠) for the identified weak hydrogen bonds in the most stable isomer of the this compound-water complex. Data sourced from computational analysis supporting rotational spectroscopy experiments. sci-hub.se

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method used to analyze the topology of the electron density and characterize chemical bonding, including non-covalent interactions. aip.orgfrontiersin.org For the this compound-water complex, QTAIM analysis was performed to further elucidate the nature of the intermolecular bonds. sci-hub.senih.govaip.org

This analysis identifies bond critical points (BCPs) and bond paths between interacting atoms, providing quantitative measures of the interaction. sci-hub.sefrontiersin.org Key topological parameters at the BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the potential energy density (V(r)), are used to classify the interactions. The interaction energy of weak hydrogen bonds can be estimated from the potential energy density at the corresponding BCP using the equation E = 0.5 * V(r). sci-hub.se

Table 2: QTAIM Topological Properties for the this compound-Water Complex Interactions

Interactionρ (a.u.)∇²ρ (a.u.)V(r) (kJ/mol)Estimated E (kJ/mol)
O–H···F0.01630.0718-16.4-8.2
C1–H···O0.00620.0271-4.7-2.35
C3–H···O0.00920.0384-7.5-3.75

This table displays the electron density (ρ), Laplacian of the electron density (∇²ρ), potential energy density (V(r)), and estimated interaction energy (E) at the bond critical points for the weak hydrogen bonds in the complex. All values were obtained from QTAIM calculations. sci-hub.se

Symmetry-Adapted Perturbation Theory (SAPT) is a method that calculates intermolecular interaction energies directly, avoiding basis set superposition error (BSSE) that can affect supermolecular approaches. wikipedia.org It also provides a physically meaningful decomposition of the total interaction energy into electrostatic, exchange (Pauli repulsion), induction, and dispersion components. wikipedia.org

SAPT analysis was performed on the this compound-water complex to understand the fundamental nature of the stabilizing forces. sci-hub.senih.govaip.org The results show that the interaction is dominated by electrostatic and dispersion forces, which is characteristic of many hydrogen-bonded systems.

Table 3: SAPT Energy Decomposition for the this compound-Water Complex (kJ/mol)

Energy ComponentValue (kJ/mol)
Electrostatics (E_elec)-14.49
Exchange (E_exch)12.01
Induction (E_ind)-4.43
Dispersion (E_disp)-8.10
Total SAPT Energy -15.01

This table presents the decomposition of the interaction energy for the this compound-water complex as calculated by SAPT. The total energy is the sum of the electrostatic, exchange, induction, and dispersion terms. sci-hub.se

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Computational Prediction of Spectroscopic Parameters (e.g., J-couplings, Chemical Shifts)

Computational methods are essential for predicting and interpreting spectroscopic data, such as NMR chemical shifts and J-coupling constants. For flexible molecules like this compound, these calculations are particularly valuable for conformational analysis. researchgate.netacs.org

Recent studies have performed detailed conformational analyses of the 1,3-difluoropropylene motif (–CHF–CH₂–CHF–) in various alkanes, including this compound itself. researchgate.netsoton.ac.uksemanticscholar.org These investigations combine electronic structure theory with experimental NMR data to understand how 1,3-difluorination impacts alkane chain conformation. researchgate.netacs.org The Karplus equation, which relates NMR J-couplings to dihedral angles, is a key link between theoretical predictions and experimental measurements. acs.orgsoton.ac.uksemanticscholar.org

For complex spin systems, particularly in symmetric molecules, extracting J-coupling values from experimental spectra requires sophisticated quantum mechanical simulations. acs.orgsoton.ac.uk Computational predictions of these parameters using methods like Gauge-Including Atomic Orbital (GIAO) DFT are used to aid in the analysis of complex, non-first-order NMR spectra. acs.org A detailed investigation into the conformational profile of this compound has been conducted in the gas phase and in polar solvents, highlighting the significant influence of the medium on the conformational equilibrium. acs.orgsoton.ac.uksemanticscholar.org For instance, the destabilization of conformers with parallel C-F bonds is significantly reduced in polar solvents compared to the gas phase. soton.ac.uksemanticscholar.org

The agreement between calculated parameters and those extracted from experimental spectra provides confidence in the determined conformational populations. acs.org

V. Reaction Mechanisms and Reactivity of 1,3 Difluoropropane

Mechanistic Pathways in Fluorination Reactions

The synthesis of fluorinated organic compounds, including 1,3-difluoropropane, can be achieved through various mechanistic pathways. These routes are broadly categorized based on the nature of the fluorinating species and the reaction intermediates.

Electrophilic fluorination is a common method for introducing fluorine into a molecule. numberanalytics.com In the context of alkynes, this involves the addition of an electrophilic fluorine source across the carbon-carbon triple bond. numberanalytics.com While not a direct route to this compound, the principles of electrophilic addition are fundamental to organofluorine chemistry. The process generally begins with the interaction of the alkyne's π-electrons with an electrophile, which can lead to the formation of a reactive intermediate like a vinyl cation. lumenlearning.comchemistrysteps.com

The mechanism often involves the formation of a π-complex between the alkyne and the electrophilic reagent. lumenlearning.com This is followed by the formation of a more stable intermediate, such as a cyclic halonium ion in the case of halogenation, which is then attacked by a nucleophile. jove.com For fluorination, reagents like Selectfluor (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are often used as they are more manageable than fluorine gas. numberanalytics.com The reaction proceeds through the formation of a fluorovinyl cation intermediate, which can then react further depending on the conditions. numberanalytics.com However, the reactions of alkynes with electrophiles are generally slower than those of alkenes. This is attributed to the higher s-character of the sp-hybridized carbons in alkynes, which holds the π-electrons more tightly, and the relative instability of the resulting vinyl cation intermediate. chemistrysteps.comjove.com

Radical reactions provide an alternative pathway for the synthesis of fluorinated compounds. rsc.org These reactions involve intermediates with unpaired electrons and often proceed via a chain reaction mechanism. msu.edu Radical fluorination can be initiated by heat or light and involves the homolytic cleavage of a weak bond in the fluorinating agent. rsc.orgmsu.edu

The synthesis of fluorinated molecules can be achieved through radical-mediated processes that are often rapid, though they can sometimes suffer from a lack of selectivity. rsc.org Recent advancements in photoredox catalysis have enabled the generation of fluorinated radicals under mild conditions, allowing for a variety of transformations. rsc.orgacs.org These methods can facilitate the incorporation of fluoroalkyl groups onto alkenes, creating new C-C bonds along with C-O, C-N, or C-H bonds. acs.org For alkanes, direct C-H fluorination is challenging but can be achieved through mechanisms like hydrogen atom transfer followed by fluorine radical rebound. rsc.orgresearchgate.net

Electrophilic Addition Mechanisms in Alkyne Fluorination

Stereoelectronic Effects and Reaction Selectivity

The presence of fluorine atoms in a molecule like this compound introduces significant stereoelectronic effects that can control the conformation of the molecule and the selectivity of its reactions.

The 1,3-difluoropropylene motif (–CHF–CH2–CHF–) has a profound impact on the conformational profile of alkane chains. researchgate.netacs.orgnih.govsoton.ac.uknih.gov This influence is largely due to dipole-dipole interactions and hyperconjugation. beilstein-journals.org In this compound, there is a significant energetic penalty for conformations where the two C-F bonds are parallel, a phenomenon attributed to dipole repulsion. beilstein-journals.org

Studies combining electronic structure theory with experimental NMR data have provided detailed insights into the conformational preferences of this compound and related structures. acs.org In the gas phase, this compound strongly prefers a gg conformation, where both C-C-C-F dihedral angles are gauche. nih.gov This preference is driven by the avoidance of the high-energy conformation where the C-F bonds are aligned. nih.gov The polarity of the solvent also plays a crucial role, with changes in the medium altering the populations of different conformers. researchgate.netacs.orgnih.gov This conformational control is magnified as the alkane chain is extended, demonstrating the utility of the 1,3-difluoro motif as a tool for influencing molecular shape. researchgate.netacs.orgsoton.ac.uknih.gov

Conformational Profile of this compound in Vacuum. This table is based on computational analysis and shows the relative energies and populations of different conformers. The 'gg(l)' and 'ga/ag' conformations are the most stable, while the 'gg(u)' and 'aa' conformations are highly destabilized.
ConformerRelative Energy (kcal/mol)Population (%)
gg(l)0.0085.4
ga/ag1.5814.6
gg(u)4.01<0.1
aa4.26<0.1

Data derived from computational analysis at the M05-2X/6-311+G* level. nih.gov The labels 'l' and 'u' for the gg conformer refer to "like" and "unlike" signs for the dihedral angles.*

The stereoelectronic effects of fluorine can be harnessed to control the stereochemical outcome of reactions, a concept known as diastereoselective control. In the synthesis of fluorinated compounds, the existing stereochemistry of a molecule can direct the approach of reagents, leading to the preferential formation of one diastereomer over another. researchgate.net

Influence of 1,3-Difluorination on Alkane Chain Conformation during Reactions

Role of Intermediates in this compound Transformations

The transformation of this compound and related compounds proceeds through various reactive intermediates whose nature depends on the reaction conditions. For instance, in the ring-opening transformations of gem-difluorocyclopropanes, which can lead to 1,3-difluorinated structures, radical cation intermediates can be generated. rsc.org

In electrophilic additions to alkynes, vinyl cations are proposed as key intermediates, although their high energy makes these reactions slower than those of alkenes. chemistrysteps.com In some cases, bridged halonium ions are formed, which influence the stereochemistry of the addition. jove.com For radical reactions, the primary intermediates are carbon-centered radicals, whose stability and reactivity are influenced by the presence of fluorine atoms. researchgate.net The development of photoredox catalysis has allowed for the controlled generation of such radical species, enabling a wide range of synthetic transformations. rsc.org In certain enzyme-catalyzed fluorinations, an S-adenosyl-L-methionine (SAM) analogue is a key intermediate, while other enzymatic processes may involve flavin mononucleotide (FMN)-dependent reductases to generate high-energy, unstable fluorine-containing intermediates. the-innovation.org

Vi. Applications of 1,3 Difluoropropane and Its Motifs in Advanced Organic Synthesis

Building Blocks for Complex Fluorinated Molecules

The 1,3-difluoroalkane unit is a valuable scaffold for the synthesis of a variety of target molecules. Its incorporation can impart unique properties, and several synthetic strategies have been developed to introduce this motif and elaborate it into other functional groups.

Synthesis of Fluorinated Diols and Diamines

The creation of 1,3-diols and 1,3-diamines is of significant interest as these functional groups are present in numerous bioactive compounds. General and catalytic methods for preparing their fluorinated counterparts are therefore highly valuable. A notable strategy involves the catalytic oxidative ring-opening of cyclopropanes. nih.govnih.gov This method can be adapted to achieve a range of 1,3-difunctionalizations, including the synthesis of 1,3-diols and 1,3-diamines. nih.govnih.gov

For example, using an aryl iodide catalyst, unactivated cyclopropanes can undergo net 1,3-dihydroxylation. This is achieved by first reacting the cyclopropane (B1198618) with trifluoroacetic acid, which acts as both a promoter and a nucleophile, followed by hydrolysis to yield the 1,3-diol product in moderate to excellent yields. nih.gov Similarly, this catalytic system can be applied to the synthesis of 1,3-diamines by using a sulfonamide nitrogen source in the presence of a Lewis acid like BF₃•OEt₂. nih.gov

Another versatile approach involves the synthesis of 1,3-difluoro-2-azides from allylic azides. chinesechemsoc.org These azide-containing building blocks are particularly useful as the azide (B81097) group can be readily converted into an amine, providing a pathway to complex 1,3-difluorinated diamines or amino alcohols. chinesechemsoc.org

Precursor TypeSynthetic StrategyResulting 1,3-Difunctionalized ProductKey Reagents/CatalystsCitation
Substituted CyclopropanesCatalytic Oxidative Ring-Opening1,3-DiolsAryl Iodide, Trifluoroacetic Acid, H₂O nih.gov
Substituted CyclopropanesCatalytic Oxidative Ring-Opening1,3-DiaminesAryl Iodide, p-Tolylmethanesulfonamide, BF₃•OEt₂ nih.gov
Allylic AzidesHypervalent Iodine-Mediated Migratory 1,3-Difluorination1,3-Difluoro-2-azides (precursors to diamines)Iodosylbenzene, Py•HF chinesechemsoc.org

Incorporation into Bioactive Compounds and Catalysts

The unique conformational and electronic properties imparted by the 1,3-difluoro motif make it an attractive feature in the design of bioactive molecules and catalysts. acs.orgsemanticscholar.org Molecular conformation is intrinsically linked to biological function, and the ability of 1,3-difluorination to control molecular shape is a key strategy for optimizing the properties of drug candidates and enhancing the efficiency of organocatalysts. acs.orgresearchgate.net

The strategic introduction of fluorine can improve metabolic stability, binding affinity, and other pharmacokinetic properties. rsc.orgtandfonline.com Consequently, there is significant interest in developing methods to incorporate motifs like 1,3-difluoropropane into new potential therapeutics. chinesechemsoc.orgrsc.org

A specific example is the synthesis of fluorodanicalipin A, a fluorinated analogue of the naturally occurring chlorosulfolipid danicalipin A. soton.ac.uk This synthesis demonstrates the application of methodologies that install 1,3-difluoro groups into complex natural product scaffolds, showcasing the motif's role in creating novel bioactive compounds.

Compound ClassRole of 1,3-Difluoro MotifSignificanceCitation
Bioactive Compounds Conformational control, modulation of physicochemical properties.Potential to enhance efficacy, selectivity, and metabolic stability of drugs. chinesechemsoc.orgrsc.org acs.orgresearchgate.net
Catalysts Control of catalyst conformation and stereochemical environment.Improvement of catalytic activity and enantioselectivity. acs.org acs.org
Fluorodanicalipin A Analogue of a natural product.Demonstrates the incorporation of the motif into complex, biologically relevant molecules. soton.ac.uk

Conformational Control in Molecular Design

One of the most powerful applications of the 1,3-difluoroalkane motif is its ability to exert predictable and significant control over the conformation of a molecule. This effect arises primarily from the electrostatic repulsion between the two highly polar carbon-fluorine (C-F) bonds.

Utilizing 1,3-Difluorination for Modulating Molecular Shape

The arrangement of electronegative substituents in a 1,3-relationship along a carbon chain can strongly influence molecular conformation due to the desire to minimize dipole-dipole interactions. nih.govnih.govresearchgate.net In 1,3-difluorinated systems, there is a significant energetic penalty for conformations where the two C-F bonds are aligned parallel to each other. beilstein-journals.org To avoid this unfavorable interaction, the molecule will twist, forcing the carbon backbone into a specific, more stable shape. beilstein-journals.org

This principle has been clearly demonstrated in studies involving the 1,3-difluorination of cyclopropanes, where the analysis of the resulting product structures consistently reveals the powerful and predictable effect of the 1,3-difluoro arrangement in dictating the final molecular conformation. nih.govresearchgate.net This makes 1,3-difluorination a valuable and reliable tool for molecular design, enabling chemists to essentially "fold" molecules into desired shapes. nih.gov

Impact on Aliphatic Chain Conformation in Extended Systems

The conformational influence of the 1,3-difluoropropylene (–CHF–CH₂–CHF–) motif is not limited to simple propane (B168953) systems; its effects are magnified when it is embedded within longer aliphatic chains. acs.orgsemanticscholar.orgresearchgate.net A detailed study on the conformational profiles of this compound, as well as anti- and syn-2,4-difluoropentane and 3,5-difluoroheptane, has provided significant insights into this phenomenon. acs.orgsemanticscholar.org

The research, which combined experimental NMR data with theoretical calculations, revealed that the stereochemistry of the 1,3-difluoro motif is crucial. acs.org

anti-1,3-Difluorination : The introduction of two fluorine atoms in an anti relationship (on opposite sides of the carbon chain) significantly stabilizes a linear, zigzag conformation of the alkane chain. acs.org

syn-1,3-Difluorination : When the fluorine atoms are in a syn relationship (on the same side), the linear zigzag conformation becomes highly destabilized due to the parallel alignment of the C-F bonds. acs.org This leads to a more bent or gauche conformation to minimize the repulsive dipolar interaction. acs.org

CompoundDiastereomerDominant Conformation (in vacuum)Key FindingCitation
2,4-Difluoropentane antiLinear (aa)Stabilizes the linear zigzag chain. acs.org
2,4-Difluoropentane synBent (ag⁻/ga)Destabilizes the linear chain due to parallel C-F bonds. acs.org
3,5-Difluoroheptane antiLinear (aaa)The conformational effect is magnified with chain extension. acs.org
3,5-Difluoroheptane synBentAvoidance of 1,3-F···F repulsion dictates the bent shape. acs.org

Vii. Environmental and Sustainability Aspects of Fluorinated Propane Compounds

Environmental Fate and Transport of Fluorinated Alkanes

The environmental behavior of fluorinated alkanes, including 1,3-difluoropropane, is largely dictated by the carbon-fluorine (C-F) bond, one of the strongest covalent bonds in organic chemistry. researchgate.net This inherent stability governs their persistence, degradation, and potential for bioaccumulation.

Fluorinated alkanes are characterized by their significant persistence in the environment. researchgate.netdiva-portal.org The strength of the C-F bond makes them resistant to natural degradation processes. industrialchemicals.gov.auitrcweb.orgerwiki.net Many highly fluorinated compounds are often referred to as "forever chemicals" due to their extreme stability. europa.euresearchgate.net For instance, a related compound, 1,3-dibromo-1,1-difluoropropane, has an estimated atmospheric lifetime of approximately 2 to 5 years, leading to its classification as a persistent organic pollutant.

However, the degree of fluorination plays a crucial role. Partially fluorinated alkanes like this compound, which contain reactive carbon-hydrogen (C-H) bonds, are expected to undergo more rapid environmental degradation compared to their perfluorinated (fully fluorinated) counterparts. researchgate.net The primary atmospheric removal mechanism for hydrofluorocarbons (HFCs) is through reaction with hydroxyl (OH) radicals. researchgate.net

Recent research has demonstrated that biodegradation of some fluorinated alkanes is possible. A specific bacterial strain, Pseudomonas sp. strain 273, has been shown to utilize terminally monofluorinated alkanes (C7-C10) and even 1,10-difluorodecane (B1670032) as its sole source of carbon and energy. acs.orgnsf.gov This degradation is an oxygen-dependent process, suggesting that specialized microorganisms can break the resilient C-F bond. acs.orgnsf.gov The metabolic pathways for less heavily fluorinated molecules can be complex. nih.gov It is also important to note that polyfluorinated precursor substances can transform through both biotic and abiotic processes into highly persistent perfluoroalkyl acids (PFAAs). itrcweb.orgerwiki.net

Table 1: Atmospheric Lifetimes of Selected Fluorinated Propane (B168953) Compounds and Related Hydrofluorocarbons (HFCs) This table provides data on the atmospheric lifetimes and global warming potentials (GWP) for several fluorinated propane compounds, offering a comparative look at their environmental persistence.

Compound NameMolecular FormulaGlobal Atmospheric Lifetime (years)Global Warming Potential (GWP-100)Reference
1,3,3-Trichloro-1,1-difluoropropane (HCFC-242fa)CHCl₂CH₂CClF₂0.73554 noaa.gov
1,1,1,3,3-Pentafluoropropane (HFC-245fa)CHF₂CH₂CF₃7.71030 researchgate.net
1,1,1,2,3,3,3-Heptafluoropropane (HFC-227ea)CF₃CHFCF₃38.93220 researchgate.net
Propane, 1-fluoro- (HFC-281fa)C₃H₇FNot specified, but noted for potential environmental impactNot specified, but noted for contribution to greenhouse gas emissions cymitquimica.com

The potential for fluorinated alkanes to accumulate in living organisms (bioaccumulation) and become more concentrated at higher levels of the food chain (biomagnification) is a significant environmental concern. This potential is closely linked to the length of the fluorinated carbon chain. kemi.se

Generally, short-chain per- and polyfluoroalkyl substances (PFAS) are considered to have a lower bioaccumulation potential than long-chain compounds. industrialchemicals.gov.aunih.govcanada.ca Unlike many other persistent pollutants that accumulate in fatty tissues, PFAS tend to bind to proteins in the blood and liver. kemi.se

Studies have supported the trend of decreased bioaccumulation with shorter chain length. Research on fish exposed to short-chain perfluorinated carboxylic acids (PFCAs) like perfluorohexanoic acid (PFHxA) and perfluoropentanoic acid (PFPeA) did not detect significant bioaccumulation in tissues. industrialchemicals.gov.au While some PFAS have been shown to biomagnify, the risk is generally considered lower for short-chain variants. kemi.senih.gov

Table 2: Bioaccumulation Potential of Fluorinated Compounds by Chain Length This table summarizes the general relationship between the carbon chain length of fluorinated compounds and their potential to bioaccumulate in organisms.

Chain LengthBioaccumulation PotentialKey CharacteristicsReference
Long-Chain HigherGreater tendency to bind to proteins in liver and blood; longer elimination half-lives. kemi.se
Short-Chain LowerGenerally more water-soluble; more rapidly eliminated from the body. industrialchemicals.gov.aunih.govcanada.ca

Persistence and Degradation Pathways

Green Chemistry Innovations in Fluorine Chemistry for Reduced Environmental Impact

In response to the environmental concerns associated with fluorinated compounds, the field of fluorine chemistry is undergoing significant innovation, guided by the principles of green chemistry. The focus is on creating safer, more efficient, and sustainable methods for producing these valuable chemicals. rsc.orgrsc.org

A primary goal of green fluorine chemistry is the development of synthetic routes that are less hazardous and more environmentally friendly. researchgate.netalfa-chemistry.com Key innovations include:

Catalytic Fluorination : This approach uses catalysts to facilitate C-F bond formation under milder conditions, which improves efficiency and selectivity while enabling the use of less toxic reagents. numberanalytics.com

Electrochemical and Photochemical Fluorination : Electrochemical methods use electricity to drive fluorination, reducing the reliance on hazardous chemical reagents. numberanalytics.comnumberanalytics.com Similarly, photochemical techniques offer emerging sustainable alternatives. numberanalytics.com

Novel Fluorinating Agents : Research is active in developing safer and more efficient fluorinating agents, such as fluorinated ionic liquids and recyclable fluorinated polymers. numberanalytics.com

Decarboxylative Fluorination : This strategy employs readily available carboxylic acids as substrates, proceeding under mild conditions and releasing carbon dioxide as the only byproduct, which is benign and easily removed. nih.gov

Advanced Direct Fluorination : While elemental fluorine (F₂) is highly reactive, modern selective direct fluorination (SDF) processes are being optimized to be more environmentally competitive by improving control and reducing waste. rsc.orgrsc.org

Solvent-Free Methods : Mechanochemical synthesis, which involves reactions in the solid state via ball milling, eliminates the need for toxic, high-boiling-point solvents that are common in traditional fluorination reactions. rsc.org

Safer Raw Material Activation : A groundbreaking process uses oxalic acid at room temperature to extract fluorine from the mineral fluorspar. This method avoids the use of highly corrosive concentrated sulfuric acid and extreme heat, representing a significant step towards sustainable fluorochemical production. agchemigroup.eu

Table 3: Comparison of Conventional and Green Fluorination Methodologies This table contrasts traditional fluorination techniques with modern, greener alternatives, highlighting the advantages of the latter in terms of safety and environmental impact.

MethodConventional ApproachGreen InnovationAdvantages of Green InnovationReference
Reagent Source Anhydrous Hydrogen Fluoride (B91410) (aHF), Elemental Fluorine (F₂)Catalytic systems, Electrochemical cells, Safer fluorinating agents (e.g., ionic liquids)Reduced toxicity, milder reaction conditions, improved selectivity. rsc.orgnumberanalytics.comnumberanalytics.com
Solvent Use High-boiling, often toxic solvents (e.g., DMSO, DMF)Solvent-free mechanochemistry, greener solvents like ionic liquidsElimination of toxic solvent waste, reduced energy for solvent removal. numberanalytics.comrsc.org
Activation High temperature, harsh acids (e.g., H₂SO₄)Photocatalysis, Decarboxylation, Oxalic acid activation of fluorsparLower energy consumption, use of benign reagents and byproducts (e.g., CO₂). nih.govagchemigroup.euacs.org

Reducing waste is a cornerstone of green chemistry. alfa-chemistry.com Innovations in fluorine chemistry are actively addressing the minimization of hazardous byproducts and waste streams.

Catalytic methods are instrumental in enhancing the selectivity of reactions, which directly minimizes the formation of unwanted and often hazardous byproducts. numberanalytics.com The choice of reagents is also critical; studies have shown that using "green" reagents, such as fluorinated ionic liquids, can slash waste generation by up to 90% compared to traditional options. numberanalytics.com

Process optimization is another key strategy. In selective direct fluorination, for example, minimizing the use of excess fluorine gas and reducing solvent volumes are primary targets for waste reduction. rsc.orgrsc.org For fluorinated compounds that are already in use, such as HFC refrigerants, end-of-life management is crucial. While their destruction can create harmful byproducts like hydrofluoric acid (HF) and hydrochloric acid (HCl), new methods are being developed to mitigate this. mdpi.com These include using catalysts derived from industrial waste, such as red mud or waste concrete, to decompose HFCs at lower temperatures while simultaneously capturing the hazardous acid gases. tech4future.info Furthermore, promoting the reuse and recycling of recovered refrigerants offers a clear environmental and economic advantage over their destruction. mdpi.com

Table 4: Strategies for Waste Minimization in Fluorination Processes This table outlines various approaches being implemented to reduce waste and hazardous byproducts in the synthesis and disposal of fluorinated compounds.

StrategyDescriptionEnvironmental BenefitReference
Enhanced Selectivity Employing catalytic methods to ensure the reaction primarily produces the desired product.Reduces the formation of impurities and hazardous byproducts that require disposal. numberanalytics.com
Green Reagents Using recyclable or less toxic reagents, such as fluorinated ionic liquids.Significantly lowers the volume and toxicity of chemical waste. numberanalytics.com
Process Intensification Optimizing reaction conditions to use less solvent and minimize excess reagents.Reduces overall material input and waste output (improves Process Mass Intensity). rsc.orgrsc.org
Waste Valorization Using industrial byproducts (e.g., red mud) as catalysts for the decomposition of waste F-gases.Turns a waste stream into a valuable resource, reducing the need for virgin materials. tech4future.info
Circular Economy Recovering, reclaiming, and reusing fluorinated compounds like refrigerants.Avoids emissions and the hazardous byproducts associated with chemical destruction. mdpi.com

Viii. Future Directions and Emerging Research Avenues

Development of Novel Fluorination Reagents and Catalysts

The synthesis of specifically fluorinated alkanes such as 1,3-difluoropropane relies on the availability of effective and selective fluorinating agents. Historically, the use of harsh reagents like hydrofluoric acid (HF) has posed significant challenges. chinesechemsoc.org The future in this area lies in the creation of milder, safer, and more selective reagents and catalytic systems. chinesechemsoc.orgnumberanalytics.com

Recent decades have seen a surge in the development of new fluorinating agents, moving from corrosive early-generation reagents to more stable, easy-to-handle compounds. chinesechemsoc.org Research is focused on several key areas:

Nucleophilic Fluorinating Reagents: While elemental fluorine is derived from the inert mineral calcium fluoride (B91410) (CaF2), its direct use is impractical. chinesechemsoc.org The development of HF-based reagents that are less hazardous and more effective is a significant trend. core.ac.uk For instance, reagents like 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)•(HF)x have been developed as cost-effective and capable alternatives for various transformations, including the fluorination of alkynes. chinesechemsoc.orgcore.ac.uk

Electrophilic Fluorinating Reagents: The advent of commercially available, bench-stable electrophilic reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor marked a breakthrough in synthetic fluorine chemistry. chinesechemsoc.orgresearchgate.net Ongoing research aims to create derivatives with modified reactivity and selectivity. chinesechemsoc.orgresearchgate.net For example, substituted NFSI derivatives and novel reagents like 3,3-difluoro-1,2-diarylcyclopropenes (CpFluors) and PhenoFluor for deoxyfluorination have expanded the synthetic toolkit. chinesechemsoc.org

Catalytic Systems: The most significant recent advances have been driven by catalysis. researchgate.net Transition metal catalysis, photoredox catalysis, and electrochemical catalysis are enabling previously challenging C-H bond fluorinations. chinesechemsoc.orgmdpi.comnsf.gov For instance, manganese-catalyzed oxidative C-H fluorination using fluoride ions presents a pathway to directly fluorinate aliphatic C-H bonds. nsf.govchemrxiv.org Such methods could theoretically be adapted for the selective synthesis of compounds like this compound from a propane (B168953) backbone, representing a more atom-economical approach. The development of catalysts that can control the regioselectivity of fluorination on an alkane chain is a major goal. hu-berlin.degoogle.com

Reagent ClassExample ReagentsKey Research Direction
Nucleophilic DMPU•(HF)x, KHSO₄•(HF)xDevelopment of safer, cost-effective HF-based reagents for classical and metal-based transformations. chinesechemsoc.orgcore.ac.uk
Electrophilic Selectfluor, NFSI Derivatives, CpFluors, PhenoFluorCreation of new bench-stable reagents with tailored reactivity and selectivity for specific transformations like deoxyfluorination. chinesechemsoc.org
Catalytic Manganese Porphyrins, Rhodium ComplexesDesigning catalysts for direct and selective C-H bond fluorination, including photoredox and electrochemical approaches. chinesechemsoc.orgnsf.govhu-berlin.de

Advanced Computational Models for Predicting Fluorine Effects

Understanding and predicting the precise effects of fluorine substitution is critical for designing molecules with desired properties. Advanced computational models are becoming indispensable tools for this purpose, moving beyond simple prediction to offer deep mechanistic insights.

The conformational behavior of 1,3-difluorinated alkanes is a key area of study, where computational analysis is vital. acs.org Research has shown that the 1,3-difluoropropylene motif strongly influences alkane chain conformation, an effect that depends on the polarity of the medium. acs.org Future models will likely integrate more sophisticated approaches to capture these subtle interactions.

A major frontier is the accurate prediction of ¹⁹F NMR chemical shifts. researchgate.networktribe.com This is essential for the characterization of fluorinated molecules, where spectral interpretation can be complex. rsc.org

Density Functional Theory (DFT): DFT-based methods are being refined to predict ¹⁹F NMR chemical shifts with high accuracy at a modest computational cost. worktribe.comrsc.orgnih.gov Researchers are developing and validating specific functionals and basis sets, such as ωB97XD/aug-cc-pvdz, to achieve root-mean-square errors as low as 3.57 ppm, aiding in the characterization of reaction intermediates and products. worktribe.comrsc.orgnih.gov

Machine Learning (ML): To handle large datasets and complex molecules, ML models are being developed. chemrxiv.org These models can be trained on existing spectral data to predict chemical shifts. A synergistic approach, where ML is used for compounds similar to the training set and more intensive quantum mechanics (QM) methods are used for novel structures, is proving to be a powerful strategy. chemrxiv.org

These computational tools are also being applied to predict other physicochemical properties. Quantitative Structure-Property Relationship (QSPR) models, often enhanced with artificial neural networks (ANN), can forecast properties like surface tension for propane derivatives, including this compound. Such predictive power is invaluable for applications in materials science and chemical engineering. core.ac.uk

Computational MethodApplication for Fluorinated CompoundsKey Finding/Future Goal
Density Functional Theory (DFT) Prediction of ¹⁹F NMR chemical shifts, conformational analysis. acs.orgresearchgate.netDevelopment of functionals (e.g., ωB97XD) and protocols to achieve high accuracy (<4 ppm error) for rapid characterization. worktribe.comrsc.org
Machine Learning (ML) & QM High-throughput prediction of ¹⁹F NMR chemical shifts. chemrxiv.orgSynergistic use of ML for known chemical space and QM for novel compounds to improve overall prediction accuracy and efficiency. chemrxiv.org
QSPR / Artificial Neural Networks (ANN) Prediction of physicochemical properties (e.g., surface tension). Enhancing predictive accuracy for complex properties by capturing non-linear relationships between molecular structure and function.

Exploration of New Synthetic Applications and Materials Science

The unique properties imparted by fluorine make fluorinated compounds, including building blocks like this compound, valuable for creating advanced materials. numberanalytics.comnumberanalytics.com The introduction of fluorine can significantly alter electronic structure and physicochemical properties, leading to materials with enhanced thermal stability, chemical inertness, and specific electronic characteristics. chinesechemsoc.orguzh.ch

Future research is focused on leveraging the 1,3-difluoro motif in several areas:

Polymers and Coatings: Fluorinated polymers are renowned for their durability. The development of new synthetic methods allows for the incorporation of fluorinated building blocks into novel polymer structures. highways.todayrsc.org These materials are sought after for applications requiring high-temperature tolerance, UV and weather resistance, and enhanced mechanical strength, making them suitable for advanced coatings, resins, and composites in demanding environments. highways.today

Liquid Crystals and Electronics: The strong dipole moment of the C-F bond is a key feature in designing molecules for electronic applications. The specific conformational preferences of 1,3-difluorinated systems could be exploited in the design of new liquid crystals or dielectric materials. acs.org

Medicinal and Agrochemical Chemistry: While this compound itself is a simple alkane, the 1,3-difluoro structural motif is of great interest in medicinal chemistry. chinesechemsoc.org The introduction of this group can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. chinesechemsoc.org The diastereoselective synthesis of complex molecules containing 1,3-difluoro units is an active area of research, with the potential to generate new drug candidates and agrochemicals. chinesechemsoc.orgchinesechemsoc.org

The exploration of this compound and similar synthons as versatile building blocks is expected to grow as synthetic methods become more accessible and our understanding of fluorine's effects becomes more nuanced. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.